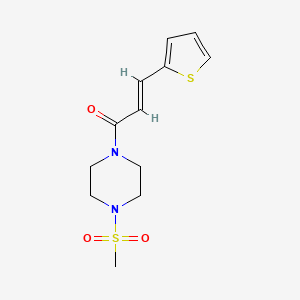

(E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a piperazine ring substituted with a methylsulfonyl group and a thiophen-2-yl moiety. Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is of interest due to its structural hybridity, combining a sulfonamide-like motif with a chalcone scaffold, which may optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

(E)-1-(4-methylsulfonylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-19(16,17)14-8-6-13(7-9-14)12(15)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPXLOCRQUAAO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with the CAS number 1207061-29-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 300.4 g/mol. The compound features a piperazine ring substituted with a methylsulfonyl group and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1207061-29-7 |

| Molecular Formula | C₁₂H₁₆N₂O₃S₂ |

| Molecular Weight | 300.4 g/mol |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of piperazine derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways.

Antifungal Activity

The compound's structural components suggest potential antifungal properties. Research on related compounds indicates efficacy against common fungal pathogens, although specific data on this compound is limited.

Anticancer Properties

The presence of the thiophene ring in the structure has been associated with anticancer activity in other compounds. This suggests that this compound may also exhibit similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The piperazine moiety is known for enhancing solubility and bioavailability, while the thiophene ring contributes to the interaction with biological targets. Modifications to these groups can lead to improved potency and selectivity.

Case Studies

A review of literature reveals several case studies focusing on piperazine derivatives:

- Study on ENTs Inhibition : A related study explored compounds targeting equilibrative nucleoside transporters (ENTs), demonstrating that certain piperazine derivatives inhibit ENT1 and ENT2 selectively, which could be relevant for developing therapies against cancers and viral infections .

- Antimicrobial Efficacy : Another research highlighted a series of sulfonamide derivatives exhibiting potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.90 μg/mL to 15.62 μg/mL . These findings suggest that this compound could be explored for similar applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(thiophen-2-yl)prop-2-en-1-one (5i)

- Structural Difference : Replaces the methylsulfonyl group with a 4-bromophenylsulfonyl moiety.

- Synthesis : Prepared via nucleophilic substitution, yielding 65% as a yellow powder .

- Impact : The bulkier bromophenyl group may reduce solubility compared to the methylsulfonyl analog but could enhance lipophilicity for membrane penetration.

- Spectroscopic Data : IR peaks at 1353 cm⁻¹ (S=O stretch) and 1162 cm⁻¹ (C-N stretch), consistent with sulfonyl-piperazine derivatives .

(E)-1-(Piperazin-1-yl)-3-(p-tolyl)prop-2-en-1-one (3d)

Table 1: Substituent Effects on Physicochemical Properties

Thiophene Substitution Patterns

(E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- Structural Difference: Replaces the piperazinyl-sulfonyl group with a dimethylamino-phenyl moiety.

- Biological Activity: Demonstrates antibacterial effects against S. aureus (MIC ~8 µg/mL), attributed to the electron-donating dimethylamino group enhancing interaction with bacterial membranes .

(E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

- Structural Difference : Substitutes the piperazine-sulfonyl group with a 4-bromophenyl ring.

- Crystallography : Exhibits a planar chalcone core with π-stacking interactions, similar to the target compound .

- Electronic Effects: Bromine’s electron-withdrawing nature may reduce electron density in the enone system, altering reactivity .

Table 2: Antimicrobial and Antifungal Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (E)-configured piperazine-cinnamoyl hybrids, and how do reaction conditions (e.g., solvent, catalyst) impact stereochemical outcomes?

- Methodological Answer : The synthesis typically involves a two-step protocol: (1) preparation of the α,β-unsaturated ketone via Claisen-Schmidt condensation between a substituted acetophenone and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH), and (2) nucleophilic substitution of the piperazine moiety. Critical parameters include maintaining anhydrous conditions during the piperazine coupling step and controlling temperature (room temperature to 60°C) to prevent isomerization of the E-configured double bond . Polar aprotic solvents like DMF or dichloromethane are preferred for facilitating SN2 reactions with the methylsulfonyl-piperazine intermediate.

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and purity of this compound?

- Methodological Answer :

- 1H NMR : The coupling constant (J) between the α and β protons of the enone system (C=CH–C=O) in the E-isomer typically appears as a singlet or doublet with J > 16 Hz, distinguishing it from the Z-isomer (J ≈ 12 Hz).

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and molecular geometry. For example, in analogous compounds, the C=C bond length ranges from 1.31–1.33 Å, and the torsion angle (C–C=C–O) falls between 175–180° .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear at 1650–1680 cm⁻¹, while the methylsulfonyl group shows symmetric/asymmetric S=O stretches at 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the crystal packing and intermolecular interactions compared to analogs with bis(aryl) substituents on the piperazine ring?

- Methodological Answer : Crystallographic studies of related compounds reveal:

- Methylsulfonyl vs. Bis(4-methoxyphenyl) : The methylsulfonyl group enhances polarity, leading to stronger C–H···O hydrogen bonds (2.8–3.2 Å) between the sulfonyl oxygen and adjacent aromatic protons. In contrast, bulkier bis(aryl) groups induce steric hindrance, reducing packing efficiency and favoring van der Waals interactions .

- Conformational Analysis : Piperazine rings adopt a chair conformation in methylsulfonyl derivatives, whereas bis(aryl)-substituted analogs may exhibit slight boat distortions due to steric clashes .

Q. What experimental and computational strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Profiling : Conduct parallel assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing vs. MTT assays for cytotoxicity) to identify concentration-dependent activity shifts.

- DFT Calculations : Compare the compound’s electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) with structurally similar active/inactive analogs to pinpoint electronic determinants of selectivity .

- Metabolite Screening : Use LC-MS to assess stability in biological matrices; sulfonyl groups may undergo enzymatic reduction, generating inactive metabolites that skew in vivo results .

Q. How can molecular dynamics (MD) simulations elucidate the role of the thiophene ring in target binding compared to phenyl-substituted analogs?

- Methodological Answer :

- Docking Studies : Perform flexible docking with proteins of interest (e.g., kinase targets) using software like AutoDock Vina. The thiophene’s sulfur atom may form π-sulfur or dipole-dipole interactions absent in phenyl analogs.

- MD Trajectory Analysis : Calculate binding free energies (MM-PBSA/GBSA) over 100-ns simulations. Thiophene’s smaller aromatic radius (~3.4 Å vs. phenyl’s 3.8 Å) could enhance fit into hydrophobic pockets, improving binding affinity .

Q. What chromatographic methods optimize the separation of E/Z isomers during purification?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. The E-isomer typically elutes earlier due to lower polarity.

- Chiral Stationary Phases : For enantiomeric resolution, employ amylose-based columns (e.g., Chiralpak IA) with n-hexane:isopropanol (85:15) to achieve baseline separation (α > 1.5) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry. Methylsulfonyl groups confer higher aqueous solubility (~2.5 mg/mL at pH 7.4) compared to lipophilic bis(aryl) analogs (<0.1 mg/mL) .

- Thermodynamic Solubility : Perform shake-flask experiments at equilibrium (24–48 hr) to avoid metastable polymorphic forms, which may artificially inflate solubility values in kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.